1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride
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Overview
Description
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dibenzo(b,e)thiepin moiety linked to a phenylpiperidine group. It is primarily used in the pharmaceutical industry due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride typically involves multiple steps, starting from the preparation of the dibenzo(b,e)thiepin core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as altering neurotransmitter levels in the brain, which is why it is of interest in the treatment of neurological conditions.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride stands out due to its unique structural features and potent biological activity. Similar compounds include:
Dothiepin hydrochloride: Another dibenzo(b,e)thiepin derivative with antidepressant properties.
Dosulepin hydrochloride: Known for its use in treating depression and anxiety.
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.
Properties
CAS No. |
15053-14-2 |
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Molecular Formula |
C28H30ClNS |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1-[(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-4-phenylpiperidine;hydrochloride |
InChI |
InChI=1S/C28H29NS.ClH/c1-2-9-22(10-3-1)23-16-19-29(20-17-23)18-8-14-26-25-12-5-4-11-24(25)21-30-28-15-7-6-13-27(26)28;/h1-7,9-15,23H,8,16-21H2;1H/b26-14+; |
InChI Key |
CRKUFHOTUCIYJU-BCUBJXSGSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CC/C=C/3\C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC=C3C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
Origin of Product |
United States |
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